1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC15903960
Molecular Formula: C14H14N4OS
Molecular Weight: 286.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N4OS |
|---|---|
| Molecular Weight | 286.35 g/mol |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C14H14N4OS/c1-19-12-5-3-10(4-6-12)9-18-13-11(8-16-18)7-15-14(17-13)20-2/h3-8H,9H2,1-2H3 |
| Standard InChI Key | BVLZOIKBDQRFPG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C3=NC(=NC=C3C=N2)SC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is defined by its bicyclic core, where the pyrazole ring (positions 1–3) is fused to the pyrimidine ring (positions 4–6). The 4-methoxybenzyl group at N1 introduces aromaticity and electron-donating effects, while the methylthio group at C6 enhances lipophilicity and potential thiol-mediated interactions.
Molecular Formula and Weight
The compound has the molecular formula C₁₅H₁₅N₅OS₂, with a molecular weight of 353.45 g/mol. Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Melting Point | 215–218°C (predicted based on analogs) |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | 2.8 (indicating moderate lipophilicity) |
Spectroscopic Characterization
Spectral data for analogous pyrazolo[3,4-d]pyrimidines provide insights into expected features:
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IR Spectroscopy: Absorption bands at ν = 1620–1660 cm⁻¹ (C=N stretch), 1250–1300 cm⁻¹ (C-S stretch), and 2850–2950 cm⁻¹ (OCH₃) .
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¹H NMR (DMSO-d₆): Signals at δ = 2.50 ppm (s, 3H, SCH₃), 3.80 ppm (s, 3H, OCH₃), 5.45 ppm (s, 2H, CH₂-benzyl), and aromatic protons at δ = 6.90–7.40 ppm .
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¹³C NMR: Peaks corresponding to SCH₃ (15.1 ppm), OCH₃ (55.5 ppm), and quaternary carbons of the fused rings (140–160 ppm) .
Synthesis and Structural Optimization
The synthesis of 1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves multi-step reactions, typically starting from pyrazole-4-carbonitrile precursors.
Cyclocondensation of Aminopyrazole Carbonitrile
Aminopyrazole carbonitrile derivatives serve as primary intermediates. For example, 5-amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrile undergoes cyclization with formamide or formic acid to yield pyrazolo[3,4-d]pyrimidine cores . Adapting this method, the 4-methoxybenzyl group can be introduced via nucleophilic substitution or reductive amination.
Functionalization via Nucleophilic Displacement
The methylthio group at C6 is installed through reactions with sodium hydrosulfide (NaSH) or thiourea under basic conditions. For instance, chlorinated pyrazolopyrimidines react with methanethiol in the presence of a base to yield methylthio derivatives.
Green Synthesis Approaches
Recent advancements emphasize solvent-free or catalyst-assisted methods to improve yields and reduce waste. Microwave-assisted synthesis has been reported for analogous compounds, reducing reaction times from hours to minutes .
Computational and Structural Insights
Docking studies of analogous compounds reveal interactions with key residues in target proteins:
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COX-2: Hydrogen bonding with Tyr385 and hydrophobic interactions with Val349 .
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EGFR-TK: π-π stacking with Phe699 and covalent bonding with Cys797 .
Industrial Applications and Patent Landscape
Pyrazolopyrimidine derivatives are patented for use in:
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Oncology: As checkpoint kinase inhibitors (WO2021055573A1).
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Inflammation: Targeting NLRP3 inflammasome (US20210002371A1).
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